N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
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Overview
Description
N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and pyridin-2-ylsulfanyl acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxyphenylboronic acid and a suitable aryl halide.
Introduction of Pyridin-2-ylsulfanyl Groups: The pyridin-2-ylsulfanyl groups are introduced via a nucleophilic substitution reaction, where pyridine-2-thiol reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide groups through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridin-2-ylsulfanyl groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Pyridine-2-thiol with alkyl halides or sulfonates.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its biphenyl core and functional groups make it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Drug Design: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and mechanical strength.
Coatings: Its chemical stability makes it suitable for use in protective coatings.
Mechanism of Action
The mechanism by which N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Design: It interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: It contributes to the electronic properties of materials through its conjugated system and functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)diacetamide: Similar biphenyl core but with acetamide groups instead of pyridin-2-ylsulfanyl groups.
3,3’-Dimethoxybiphenyl-4,4’-diamine: Contains amino groups instead of acetamide groups.
Uniqueness
Functional Groups: The presence of pyridin-2-ylsulfanyl groups distinguishes it from other biphenyl derivatives, providing unique reactivity and applications.
Applications: Its combination of functional groups makes it versatile for use in various fields, from catalysis to materials science and drug design.
Properties
Molecular Formula |
C28H26N4O4S2 |
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Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C28H26N4O4S2/c1-35-23-15-19(9-11-21(23)31-25(33)17-37-27-7-3-5-13-29-27)20-10-12-22(24(16-20)36-2)32-26(34)18-38-28-8-4-6-14-30-28/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
HNRQMHVHUVPJRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=CC=CC=N3)OC)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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